Trideutero-methylmagnesium iodide
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;trideuteriomethane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPONVCMVLXBW-GXXYEPOPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C-]([2H])[2H].[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459001 | |
| Record name | Trideutero-methylmagnesium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41251-37-0 | |
| Record name | Trideutero-methylmagnesium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-D3- magnesium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trideutero Methylmagnesium Iodide Cd3mgi
Direct Formation of CD₃MgI from Trideuterioiodomethane and Magnesium
The most common and direct method for preparing trideutero-methylmagnesium iodide is analogous to the synthesis of standard Grignard reagents. acs.org The process involves the reaction of trideuterioiodomethane (CD₃I), also known as deuterated methyl iodide, with magnesium metal. The magnesium atom inserts into the carbon-iodine bond, forming the highly reactive organomagnesium compound. numberanalytics.com This reaction is typically performed under an inert atmosphere, such as argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. acs.orgchemicalbook.com
The fundamental reaction is as follows:
CD₃I + Mg → CD₃MgI
This synthesis is foundational for introducing the trideuteromethyl (CD₃) group into various molecules. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Achieving a high yield and, crucially, high isotopic purity of CD₃MgI depends on the stringent control of reaction conditions. Optimization is a key consideration in the synthesis process. scielo.brnih.govrsc.org
Key Optimization Parameters:
Reagent and Solvent Purity: The foremost requirement is the use of anhydrous (dry) solvents and the strict exclusion of moisture from the reaction apparatus. quora.com Grignard reagents are potent bases and will readily react with any available protons, such as those from water, which would quench the reagent and introduce protium (B1232500) (¹H), compromising the isotopic purity. quora.com
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activation is often necessary to initiate the reaction. This can be achieved by methods such as flame-drying the apparatus with the magnesium, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard solution. chemicalbook.com
Temperature Control: The reaction is often initiated at room temperature and may require heating to maintain a gentle reflux, which can increase the reaction rate. stackexchange.com However, excessive temperatures can promote side reactions, such as Wurtz coupling (CD₃-CD₃), which would lower the yield of the desired Grignard reagent.
Reactant Concentration and Addition: The trideuterioiodomethane is typically dissolved in the chosen solvent and added slowly to the magnesium turnings. orgsyn.org This controlled addition helps to manage the exothermic nature of the reaction and prevent a runaway reaction. An excess of magnesium is often used to ensure complete conversion of the halide. chemicalbook.com
Influence of Solvent Systems on CD₃MgI Formation (e.g., Diethyl Ether, Tetrahydrofuran)
The choice of solvent is critical as it not only dissolves the reactants but also stabilizes the Grignard reagent itself. numberanalytics.comquora.com Ethers are the solvents of choice because they are aprotic and can solvate the magnesium center through their lone pairs of electrons, forming a soluble complex. quora.com
Common Solvent Systems:
Diethyl Ether (Et₂O): This is the classic and widely used solvent for Grignard reactions. acs.orgnumberanalytics.com It has a low boiling point (34.6 °C), which allows for easy removal after the reaction, but can also lead to solvent loss if the reaction is not properly cooled. stackexchange.com
Tetrahydrofuran (B95107) (THF): THF is another popular and often preferred solvent. acs.org Its oxygen atom is sterically more accessible compared to diethyl ether, allowing for better solvation and stabilization of the Grignard reagent. stackexchange.com THF's higher boiling point (66 °C) allows for reactions to be conducted at a higher temperature, which can be beneficial for less reactive halides and can lead to faster reaction rates. stackexchange.com The increased polarity of THF can also enhance the reactivity of the Grignard reagent. quora.com
The table below summarizes the properties of these two common solvents.
| Solvent | Formula | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Traditional solvent, good for many Grignard reactions, lower boiling point. numberanalytics.comstackexchange.com |
| Tetrahydrofuran | C₄H₈O | 66 | Higher boiling point allows for faster reactions, better stabilization of the Grignard reagent, can increase reactivity. stackexchange.comquora.com |
In Situ Generation of CD₃MgI and Related Trideuteromethyl Reagents
Due to their high reactivity and sensitivity to air and moisture, Grignard reagents like CD₃MgI are almost always generated in situ. quora.comnih.gov This means the reagent is prepared in the reaction vessel and then used immediately in a subsequent step without being isolated. nih.gov The substrate that will react with the CD₃MgI is typically added to the freshly prepared Grignard solution in the same flask.
This in situ approach is highly efficient and minimizes the potential for decomposition or contamination of the reagent. The strategy is central to the application of many organometallic reagents, especially in the context of medicinal chemistry where the site-selective introduction of a trideuteromethyl group is of growing importance for drug development and optimization. nih.gov
Analytical Techniques for the Characterization of CD₃MgI Solutions
Before being used in subsequent reactions, the prepared solution of CD₃MgI must be characterized to confirm its identity, concentration, and isotopic purity. nih.gov A combination of spectroscopic and titrimetric methods is employed for this purpose.
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing organometallic compounds. libretexts.orgbruker.com
²H NMR (Deuterium NMR): Directly confirms the presence of the C-D bond and the successful incorporation of deuterium (B1214612).
¹H NMR: Used to verify the isotopic purity by showing the absence or significant reduction of proton signals in the methyl region.
¹³C NMR: Provides information about the carbon environment and can show coupling to deuterium (C-D coupling). researchgate.netacs.org
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the molecule. libretexts.orgbruker.com The C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This shift provides clear evidence of deuteration. wiley-vch.deacs.org
Titration: The concentration (molarity) of the Grignard reagent solution cannot be accurately known simply from the initial amounts of reactants. A titration is performed to determine the exact concentration of the active Grignard reagent. This often involves reacting an aliquot of the CD₃MgI solution with a known amount of a protic reagent, like benzoic acid, and back-titrating the excess. chemicalbook.com
Mass Spectrometry (MS): Analysis of a derivative formed from the Grignard reagent can confirm the mass increase corresponding to the incorporation of three deuterium atoms. wisc.edu
The following table outlines the primary analytical techniques and their roles in characterization.
| Analytical Technique | Purpose |
| NMR Spectroscopy | Confirms isotopic incorporation (²H NMR), checks for isotopic purity (¹H NMR), and characterizes the carbon structure (¹³C NMR). libretexts.orgresearchgate.net |
| IR Spectroscopy | Identifies C-D bonds by observing vibrational frequencies at lower wavenumbers than C-H bonds. wiley-vch.deacs.org |
| Titration | Determines the precise molar concentration of the active Grignard reagent in the solution. chemicalbook.com |
| Mass Spectrometry | Confirms the mass change due to deuteration in a derivatized product. wisc.edu |
Elucidation of Reaction Mechanisms Involving Trideutero Methylmagnesium Iodide
Mechanistic Models for Trideuteromethyl Grignard Reactions
The addition of Grignard reagents, including CD3MgI, to carbonyl compounds is a cornerstone of organic synthesis, yet its mechanism has been a subject of extensive study and debate. Two primary mechanistic models, polar addition and radical pathways, are considered to be at the extremes of the mechanistic spectrum. nih.gov The preferred pathway is influenced by factors such as the structure of the reactants, the solvent, and the presence of impurities. nih.govoperachem.com
The polar or concerted mechanism is often depicted for the reaction of simple Grignard reagents with aldehydes and ketones. nih.govresearchgate.net This pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com For methylmagnesium halides, this addition is generally thought to proceed via a nucleophilic addition mechanism. organic-chemistry.org
Several models have been proposed for the transition state of the polar addition. The Meisenheimer mechanism describes a simple bimolecular reaction, which is entropically favored. dtu.dk Another model, the Swain mechanism, involves the formation of a bimolecular complex between the Grignard reagent and the carbonyl substrate, followed by the reaction with an additional Grignard reagent molecule. dtu.dk The reaction of methylmagnesium chloride with acetone (B3395972) in tetrahydrofuran (B95107) (THF), for instance, is believed to proceed through a concerted mechanism. nih.gov Computational studies have shown that the coordination of the acetone molecule to the magnesium atom leads to a trigonal bipyramidal intermediate, which precedes the transition state where the magnesium, methyl group, and carbonyl group are coplanar. nih.gov
The reaction can also involve dinuclear magnesium complexes, where the reacting species are bound to two different magnesium atoms. operachem.com This arrangement can bring the nucleophile and electrophile into closer proximity, facilitating the reaction. operachem.com
While polar mechanisms are common, radical pathways, often involving single electron transfer (SET), can become significant, particularly with sterically hindered substrates or those with low reduction potentials. nih.govoperachem.comorganic-chemistry.org In the context of Grignard reagent formation, free alkyl radicals have been identified as intermediates. harvard.edu Trapping experiments with stable free radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) have provided evidence for the existence of these radical intermediates. harvard.edu
For the addition of Grignard reagents to carbonyls, a radical mechanism is favored for reactions with aromatic and bulky substrates. operachem.com The stability of the resulting radical intermediates through electron delocalization in aromatic systems promotes this pathway. operachem.com Mechanistic studies involving radical clock probes have confirmed the operation of radical pathways in certain iodine/magnesium exchange reactions used to prepare organomagnesium reagents. nih.gov
Kinetic Isotope Effects (KIEs) in CD3MgI-Mediated Transformations
Kinetic isotope effects (KIEs) are a crucial tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. libretexts.org The replacement of hydrogen with deuterium (B1214612) in trideutero-methylmagnesium iodide allows for the measurement of both primary and secondary deuterium KIEs.
A primary deuterium kinetic isotope effect (1° DKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org It is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). wikipedia.org A normal KIE (kH/kD > 1) is typically observed, reflecting the higher zero-point energy of a C-H bond compared to a C-D bond. nih.gov
In the context of CD3MgI reactions, a significant primary KIE would be expected if the cleavage of a C-D bond is involved in the rate-limiting step. The magnitude of the KIE can provide insights into the transition state geometry. For instance, large KIE values are often associated with a linear and symmetric transition state for hydrogen transfer. The study of KIEs has been instrumental in understanding C-H bond activation processes mediated by transition metals. researchgate.net
Table 1: Representative Primary Deuterium Kinetic Isotope Effects in Chemical Reactions
| Reaction Type | System | kH/kD | Reference |
| C-H Activation | Transition Metal-Mediated | >5 | researchgate.net |
| Enzyme Catalysis | Cytochrome P450 | Significant | nih.gov |
| Decarboxylation | OMPDC-catalyzed | ~1.0 (for fractionation) | nih.gov |
This table provides illustrative examples of primary KIEs and is not specific to CD3MgI reactions, for which detailed KIE data is not broadly available in the provided search results.
Secondary deuterium kinetic isotope effects (2° DKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.orgresearchgate.net
Secondary KIEs are classified based on the position of the isotope relative to the reaction center. An α-secondary KIE is observed when the isotope is on the atom undergoing a change in hybridization. For example, a change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse KIE (kH/kD < 1). wikipedia.org A β-secondary KIE arises from isotopic substitution at a position adjacent to the reaction center and is often attributed to hyperconjugation in the transition state. libretexts.org
In reactions involving CD3MgI, an inverse secondary KIE might be observed if the carbon atom of the trideuteromethyl group undergoes a change from sp3 hybridization in the reactant to a more constrained sp2-like geometry in the transition state of a nucleophilic addition.
Table 2: Typical Magnitudes of Secondary Deuterium Kinetic Isotope Effects
| KIE Type | Hybridization Change | Typical kH/kD Range | Reference |
| α-Secondary | sp3 → sp2 | 1.1 - 1.2 | researchgate.net |
| α-Secondary | sp2 → sp3 | 0.8 - 0.9 | researchgate.net |
| β-Secondary | - | ~1.15 - 1.3 | wikipedia.org |
This table presents general values for secondary KIEs to provide context.
Computational Studies on CD3MgI Reaction Energetics and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms, energetics, and transition state structures that may be difficult to study experimentally. umn.edu Such studies can provide detailed insights into the potential energy surfaces of reactions involving this compound.
Computational models can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products. nih.govmdpi.com For Grignard reactions, these calculations can help to distinguish between different mechanistic pathways, such as polar versus radical mechanisms, by comparing their activation barriers. nih.gov For example, DFT calculations have been used to model the reaction of methylmagnesium chloride with acetone, identifying the structure of the pre-reaction complex and the transition state for the concerted addition. nih.gov
Furthermore, computational methods can be employed to predict kinetic isotope effects. By calculating the vibrational frequencies of the light (C-H) and heavy (C-D) isotopologues in the ground state and at the transition state, both primary and secondary KIEs can be estimated. These theoretical KIEs can then be compared with experimental values to validate the proposed mechanism and transition state structure. Computational studies have also been used to explore the potential energy surfaces of complex reactions with multiple possible outcomes, helping to understand product selectivity. nih.gov
Density Functional Theory (DFT) Analysis of Reaction Profiles
Density Functional Theory (DFT) has emerged as a important method for the quantum mechanical modeling of Grignard reactions, offering deep insights into their reaction profiles. nih.govumn.edu DFT calculations are employed to map the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation barriers and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. researchgate.netresearchgate.net
In the context of this compound, DFT analysis is particularly valuable for quantifying the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, primarily due to the lower zero-point energy of the C-D bond. This difference in bond strength can lead to slower reaction rates for the deuterated compound, a phenomenon that can be precisely modeled using DFT.
DFT studies on Grignard reactions often utilize functionals like B3LYP to explore reaction pathways. nih.govresearchgate.net For instance, in the cross-coupling reaction between a haloalkane and an aryl Grignard reagent, DFT calculations can elucidate the operative mechanism, such as an FeI/FeII/FeIII catalytic cycle. nih.gov These computational models can trace the generation of radical intermediates and explain the selectivity for cross-coupling over side reactions like β-hydrogen elimination. nih.gov The inclusion of solvent effects, often modeled using continuum solvent models or explicit solvent molecules, is critical for obtaining accurate energy profiles that reflect experimental conditions. researchgate.netrsc.org
The table below presents a conceptual summary of how DFT calculations can be applied to compare the reaction profiles of methylmagnesium iodide and its trideuterated analog in a hypothetical reaction with a ketone.
| Parameter | CH₃MgI + Ketone | CD₃MgI + Ketone | Significance of DFT Analysis |
|---|---|---|---|
| Activation Energy (ΔG‡) | Lower | Higher | Quantifies the kinetic isotope effect; a higher barrier for CD₃MgI indicates a slower reaction rate. |
| Reaction Enthalpy (ΔH) | Exothermic | Slightly more or less exothermic | Determines the overall thermodynamic favorability of the reaction. |
| Zero-Point Energy (ZPE) of C-H/C-D bond | Higher | Lower | A key factor contributing to the difference in bond dissociation energy and the observed KIE. |
| Nature of Transition State | Typically involves a cyclic structure with the magnesium coordinating to the carbonyl oxygen. | Elucidates the geometry and electronic structure of the highest point on the reaction pathway. |
Modeling of Intermediates and Transition State Structures
Computational modeling provides detailed three-dimensional structures of the transient species that govern the course of a Grignard reaction. For reactions involving this compound, these models help visualize how the isotopic substitution affects the geometry and stability of intermediates and transition states.
Grignard reagents exist in solution as a complex mixture of species in equilibrium, as described by the Schlenk equilibrium. This includes the monomer (RMgX), the dimer, and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. Quantum-chemical calculations and ab initio molecular dynamics simulations are used to study the reaction of these various species with substrates. acs.org
In the nucleophilic addition of a Grignard reagent to a carbonyl group, the transition state is often modeled as a cyclic structure, such as a six-membered ring. organic-chemistry.org In this structure, the magnesium atom coordinates with the carbonyl oxygen, while the methyl group is transferred to the carbonyl carbon. DFT calculations can determine the precise bond lengths and angles of these transition states. rsc.orgrsc.org For example, studies have identified transition states where the substrate is bound to one magnesium center while the nucleophilic methyl group is delivered from another in a dimeric Grignard reagent complex. rsc.orgrsc.org
The table below details key characteristics of intermediates and transition states in Grignard reactions, as revealed by computational modeling.
| Species | Key Structural Features | Role in Reaction Mechanism | Modeling Insights |
|---|---|---|---|
| Grignard Reagent Monomer (CD₃MgI) | Magnesium coordinated by the trideutero-methyl group, an iodide, and solvent molecules (e.g., THF). libretexts.org | A potential reactive species in the Schlenk equilibrium. | Calculations show the importance of solvent coordination for stability. acs.org |
| Grignard Reagent Dimer | Two magnesium centers bridged by halide and/or alkyl groups. Can be symmetric or asymmetric. acs.org | Often considered the predominant species in ether solvents and a key player in the reaction. | Modeling reveals the dynamic nature of bridging and terminal groups, influenced by solvent coordination. acs.org |
| Nucleophilic Addition Transition State | Cyclic structure (e.g., six-membered ring) involving the Mg, carbonyl O, carbonyl C, and the methyl group. organic-chemistry.org | The energetic apex of the reaction, determining the rate of C-C bond formation. | DFT calculations can locate and characterize multiple competing transition states, revealing complex parallel reaction pathways. rsc.org |
| Alkoxide Intermediate | Magnesium salt of the alcohol product formed after the methyl group transfer. | The initial product of the addition step, before hydrolysis. | Models show a stable species that is subsequently protonated during aqueous workup. |
Advanced Synthetic Applications of Trideutero Methylmagnesium Iodide
Stereoselective Carbon-Carbon Bond Forming Reactions
The construction of specific stereoisomers is a central goal of organic synthesis. Trideutero-methylmagnesium iodide can be employed in reactions that control the three-dimensional arrangement of atoms at a newly formed stereocenter.
Stereospecific Cross-Coupling Reactions (e.g., Nickel-Catalyzed Kumada Coupling)
Stereospecific cross-coupling reactions are transformations where the stereochemistry of the starting material dictates the stereochemistry of the product. The nickel-catalyzed Kumada coupling, which joins an organo-magnesium reagent with an organic halide, is a prime example. This compound can be used in such reactions to introduce a trideuteromethyl group with a high degree of stereochemical fidelity.
In these reactions, a Ni(II) precatalyst is typically reduced in situ by the Grignard reagent to generate the active Ni(0) catalyst. ic.ac.uk This species then undergoes oxidative addition with the organic halide. Subsequent transmetalation with CD₃MgI and reductive elimination forges the new carbon-carbon bond. Studies on related systems using tertiary alkylmagnesium halides have shown that these nickel-catalyzed processes can proceed with a high ratio of retention of stereochemistry, minimizing isomerization byproducts. researchgate.net
A notable application involves the coupling of CD₃MgI with benzylic sulfonamides. Research has demonstrated that these reactions can proceed stereospecifically, allowing for the diastereoselective synthesis of highly substituted acyclic products. ic.ac.uk For instance, the reaction of a chiral benzylic sulfonamide with this compound in the presence of a nickel catalyst would yield a product with the CD₃ group installed in a predictable stereochemical orientation.
Table 1: Example of a Nickel-Catalyzed Kumada-Type Cross-Coupling Reaction This table is a representative example based on reported methodologies.
| Substrate | Reagent | Catalyst | Product | Yield | Diastereomeric Ratio (d.r.) |
| Enantioenriched Benzylic Sulfonamide | CD₃MgI | Ni(cod)₂ | Trideuteromethylated Alkane | 84% mmu.ac.uk | >20:1 mmu.ac.uk |
Diastereoselective Additions to Chiral Substrates
When this compound adds to a carbonyl group or other electrophile that already contains a stereocenter, two new diastereomeric products can potentially form. A diastereoselective reaction is one that favors the formation of one diastereomer over the other. The stereochemical outcome of such additions is often governed by the existing chirality in the substrate.
The predictability of these additions is explained by established stereochemical models:
Felkin-Anh Model : For simple chiral aldehydes and ketones without a chelating group at the α-position, the Grignard reagent preferentially attacks the carbonyl carbon from the least hindered face. This occurs via a transition state that minimizes steric strain between the incoming nucleophile (CD₃ group), the largest group on the adjacent stereocenter, and the R-group of the carbonyl. researchgate.net
Cram Chelation Model : If the substrate contains a chelating group (like an alkoxy or amino group) at the α- or β-position, the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. researchgate.netacs.org This forms a rigid, five- or six-membered cyclic transition state. The CD₃MgI then attacks from the less hindered face of this constrained ring, leading to a high degree of diastereoselectivity that is often opposite to that predicted by the Felkin-Anh model. acs.org
While achieving high diastereoselectivity with highly reactive Grignard reagents can be challenging compared to other organometallics, the choice of substrate and reaction conditions can lead to synthetically useful levels of control. nih.govtaylorfrancis.com
Table 2: Models for Diastereoselective Addition of CD₃MgI to Chiral Carbonyls
| Model | Substrate Requirement | Predicted Major Diastereomer |
| Felkin-Anh | Chiral center adjacent to carbonyl; non-chelating substituents. | Anti relationship between the incoming CD₃ group and the largest substituent on the adjacent stereocenter. |
| Cram Chelation | Chiral center adjacent to carbonyl; chelating group (e.g., -OR, -NR₂) present. | Syn relationship between the incoming CD₃ group and the largest substituent on the adjacent stereocenter. |
Regioselective Trideuteromethylation Methodologies
Regioselectivity refers to the preferential reaction at one site over another in a chemical transformation. This compound exhibits predictable regioselectivity in its reactions with various functional groups, particularly in addition and ring-opening reactions.
Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Carbon Dioxide)
The nucleophilic addition of CD₃MgI to carbonyl compounds is a fundamental method for carbon-carbon bond formation, creating a new alcohol functional group. The regioselectivity is absolute, with the trideuteromethyl group always attacking the electrophilic carbonyl carbon. acsgcipr.orgdoubtnut.com
Aldehydes and Ketones : Reaction with an aldehyde (RCHO) produces a secondary alcohol (RCH(OH)CD₃) after acidic workup. purdue.edu Reaction with a ketone (R₂CO) yields a tertiary alcohol (R₂C(OH)CD₃). acsgcipr.orgyoutube.com
Esters (RCOOR') : Esters react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of CD₃MgI rapidly adds to this ketone, resulting in a tertiary alcohol (RC(OH)(CD₃)₂) after hydrolysis. vedantu.com
Carbon Dioxide (CO₂) : Grignard reagents can add to carbon dioxide, a process known as carboxylation. The reaction of CD₃MgI with CO₂, typically bubbled through the reaction mixture as a gas or added as dry ice, followed by acidic workup, produces trideuteroacetic acid (CD₃COOH). youtube.com
Table 3: Regioselective Addition of CD₃MgI to Carbonyl Compounds
| Carbonyl Substrate | Reagent Equivalents | Intermediate | Final Product (after workup) |
| Aldehyde (RCHO) | 1 | Alkoxide | Secondary Alcohol (RCH(OH)CD₃) |
| Ketone (R₂CO) | 1 | Alkoxide | Tertiary Alcohol (R₂C(OH)CD₃) |
| Ester (RCOOR') | 2 | Ketone | Tertiary Alcohol (RC(OH)(CD₃)₂) |
| Carbon Dioxide (CO₂) | 1 | Magnesium Carboxylate | Carboxylic Acid (CD₃COOH) |
Ring-Opening Reactions of Epoxides
This compound is a potent nucleophile capable of opening the strained three-membered ring of epoxides. This reaction proceeds via an Sₙ2 mechanism. libretexts.orgchemistrysteps.com Due to steric hindrance, the nucleophilic attack of the trideuteromethyl group occurs at the less substituted carbon of the epoxide ring. masterorganicchemistry.comyoutube.com This regioselectivity is highly reliable for unsymmetrical epoxides under the basic conditions inherent to Grignard reactions.
The reaction results in an anti-addition, where the incoming CD₃ group and the resulting hydroxyl group are on opposite faces of the original epoxide plane. chemistrysteps.com For example, the reaction of CD₃MgI with propylene (B89431) oxide would exclusively yield 1-trideuterobutan-2-ol. This method provides a clean and predictable way to synthesize β-trideuteromethylated alcohols.
Table 4: Regioselective Ring-Opening of Unsymmetrical Epoxides with CD₃MgI This table shows predicted products based on established Sₙ2 reactivity.
| Epoxide Substrate | Site of Nucleophilic Attack | Product (after workup) |
| Propylene Oxide | C1 (less substituted) | 1-trideuterobutan-2-ol |
| Styrene (B11656) Oxide | C1 (less substituted, primary) | 1-phenyl-2-trideuteropropan-1-ol |
| Isobutylene Oxide | C1 (less substituted, primary) | 1,1-dimethyl-2-trideuteropropan-1-ol |
Synthesis of Isotopically Labeled Building Blocks and Precursors for Research
This compound (CD₃MgI) is a deuterated Grignard reagent of significant value in organic synthesis. It serves as a primary tool for introducing the trideuteromethyl (-CD₃) group into a wide array of molecules. This isotopic labeling is instrumental in creating specialized building blocks and precursors essential for advanced research in chemistry, materials science, and biology. The substitution of protium (B1232500) with deuterium (B1214612) atoms alters the mass and vibrational frequencies of chemical bonds, providing a unique and powerful probe for investigating molecular structure, dynamics, and reaction mechanisms. dtic.mil
Incorporation of Trideuteromethyl Groups into Complex Molecules
The precise installation of a trideuteromethyl group into complex organic structures is a critical strategy in fields like medicinal chemistry. nih.govnih.gov The so-called "magic methyl" effect, where the addition of a methyl group can profoundly alter the pharmacological properties of a drug candidate, is enhanced and made more traceable through deuteration. nih.gov this compound, acting as a potent nucleophile, is a key reagent for this purpose. It readily reacts with various electrophilic functional groups to form new carbon-carbon bonds, thereby incorporating the -CD₃ label.
Common applications involve the reaction of CD₃MgI with carbonyl compounds (aldehydes and ketones) to produce deuterated secondary and tertiary alcohols, respectively. It is also widely used in metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, to attach the trideuteromethyl group to aryl or vinyl halides. This method provides a direct route to labeled aromatic and unsaturated compounds.
The following table illustrates typical transformations where this compound is used to synthesize complex labeled molecules.
| Substrate Class | Electrophilic Center | Reagent | Product Class | Significance of Labeling |
| Aldehyde (R-CHO) | Carbonyl Carbon | CD₃MgI | Deuterated Secondary Alcohol | Precursor for complex chiral building blocks |
| Ketone (R-C(O)-R') | Carbonyl Carbon | CD₃MgI | Deuterated Tertiary Alcohol | Creation of labeled bioactive molecules |
| Aryl Iodide (Ar-I) | Halogenated Carbon | CD₃MgI, Pd/Ni catalyst | Deuterated Aromatic Compound | Labeled drug analogues, mechanistic probes |
| Ester (R-COOR') | Carbonyl Carbon | 2 eq. CD₃MgI | Deuterated Tertiary Alcohol | Synthesis of highly labeled structures |
These synthetic strategies enable the creation of a diverse library of deuterated molecules, which serve as advanced intermediates or final products for a range of scientific investigations. The trideuteromethyl group acts as a stable isotopic tag that can be tracked through complex biological or chemical systems.
Preparation of Deuterated Functional Materials for Research Applications (e.g., Polymers for Neutron Scattering)
Isotopically labeled functional materials, particularly deuterated polymers, are indispensable for specific analytical techniques, most notably small-angle neutron scattering (SANS). nih.govnih.gov Neutron scattering is a powerful method for studying the structure and dynamics of soft matter, such as polymers, at the nanoscale. nih.gov The technique's effectiveness relies on the significant difference in the neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). nih.gov By selectively replacing hydrogen with deuterium in a polymer system, researchers can manipulate the scattering contrast, effectively making certain components "visible" and others "invisible" to neutrons. nih.gov
The synthesis of these materials begins with the preparation of deuterated monomers. While this compound may not always be used directly in polymerization, it is a crucial reagent for synthesizing the deuterated building blocks from which these monomers are constructed. For example, it can be used to introduce a -CD₃ group onto a precursor molecule that is later converted into a functional monomer like deuterated styrene or methyl methacrylate (B99206) (MMA).
The Center for Neutron Research at Oak Ridge National Laboratory (ORNL) provides access to a variety of deuterated monomers specifically for neutron scattering experiments, highlighting the importance of this application. ornl.gov
| Deuterated Monomer Example | Formula | Application in Neutron Scattering |
| Methyl-d₃ 2-(Methyl-d₃)Acrylate | C₅H₂D₆O₂ | Studies of polymer chain conformation and dynamics |
| Styrene-d₈ | C₈D₈ | Analysis of block copolymer morphology and interfaces |
| Ethylene-d₄ | C₂D₄ | Investigation of polymer blend thermodynamics and diffusion |
The use of deuterated polymers allows scientists to probe the structure of polymer blends, the conformation of single polymer chains in a matrix, and the hierarchical structure of complex block copolymers without significantly altering the chemical or physical properties of the system. dtic.milnih.gov
Labeling for Mass Spectroscopic and NMR Studies
The introduction of a trideuteromethyl group provides a powerful and unambiguous label for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are cornerstones of chemical and biological research, and isotopic labeling with deuterium significantly enhances their capabilities.
In Mass Spectrometry , the primary advantage of using a trideuteromethyl-labeled compound is the distinct mass shift it produces. The replacement of three ¹H atoms (mass ~1.008 amu) with three ²H atoms (mass ~2.014 amu) results in a mass increase of approximately 3 Da. sigmaaldrich.com This shift creates a unique isotopic signature that allows for:
Use as an Internal Standard: A known quantity of the deuterated compound can be added to a complex sample. Since it is chemically identical to the non-deuterated (protium) analogue, it behaves the same way during sample preparation and ionization. The relative intensity of the M and M+3 peaks in the mass spectrum allows for precise quantification of the target analyte.
Metabolic and Mechanistic Studies: Researchers can introduce a deuterated compound into a biological system or chemical reaction and use MS to track the appearance of the +3 mass label in metabolites or products, thereby elucidating metabolic pathways or reaction mechanisms.
In NMR Spectroscopy , deuterium labeling serves several key functions:
Spectral Simplification: In ¹H NMR, signals from protons can be complex and overlapping, especially in large molecules. Replacing a -CH₃ group with a -CD₃ group removes the corresponding proton signal, simplifying the spectrum and aiding in the assignment of other resonances.
Probing with ²H NMR: While silent in ¹H NMR, the deuterium nucleus is NMR-active and can be observed directly in ²H NMR experiments, providing a clean window to monitor the labeled position without background from other protons.
Kinetic Isotope Effect Studies: The difference in mass between H and D can lead to different reaction rates (a kinetic isotope effect). Comparing the reactivity of a -CH₃ group versus a -CD₃ group using NMR can provide detailed insight into reaction transition states.
The following table summarizes the benefits of trideuteromethyl labeling in these analytical methods.
| Analytical Technique | Effect of -CD₃ Label | Application |
| Mass Spectrometry (MS) | Introduces a +3 mass shift. | Quantitative analysis (internal standard), metabolite tracking, mechanistic studies. |
| ¹H NMR Spectroscopy | Removes a proton resonance from the spectrum. | Simplification of complex spectra, aids in signal assignment. |
| ²H NMR Spectroscopy | Creates a detectable deuterium resonance. | Direct, background-free monitoring of the labeled site. |
Future Prospects and Research Challenges in Trideutero Methylmagnesium Iodide Chemistry
Development of Sustainable and Atom-Economical CD₃MgI Reactions
Recent research has demonstrated promising alternatives to conventional Grignard synthesis. One such method is mechanochemical ball-milling, which can produce Grignard reagents with a fraction of the organic solvent typically required. cosmosmagazine.com In some cases, this technique has yielded Grignard pastes with up to 94% efficiency using only a tenth of the usual solvent amount, and the process is notably less sensitive to air and moisture. cosmosmagazine.com Adapting such solvent-minimized or even solvent-free methodologies for the synthesis of CD₃MgI from trideutero-methyl iodide (CD₃I) and magnesium would represent a major step towards greener deuteromethylation reactions.
Another critical aspect of sustainable chemistry is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.comprimescholars.com
Atom Economy Formula:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing trideutero-methylmagnesium iodide, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Synthesis typically involves reacting deuterated methyl iodide (CD₃I) with magnesium in anhydrous, deuterated solvents (e.g., THF-d₸) under inert conditions. Isotopic purity (>98% D) requires strict exclusion of moisture and proton sources . Characterization via ¹H/²H NMR and mass spectrometry is critical to confirm deuteration efficiency. Contamination risks arise from residual solvents or incomplete deuteration, necessitating rigorous drying and isotopic labeling validation .
Q. How should researchers characterize the deuteration efficiency and chemical stability of this compound in different solvents?
- Methodological Answer :
- Quantitative Analysis : Use ²H NMR to track deuterium content and solvent compatibility. For example, THF-d₸ minimizes proton exchange but may still exhibit slow H/D exchange with residual moisture .
- Stability Tests : Monitor reagent decomposition via titration against standardized acids or UV-Vis spectroscopy. Instability in ethers correlates with solvent Lewis basicity and trace water content .
Q. What safety protocols are critical when handling this compound given its pyrophoric nature?
- Methodological Answer :
- Handling : Use Schlenk lines or gloveboxes for air-free transfers. Quench residues with dry ice or isopropanol to avoid violent reactions .
- First Aid : Immediate flushing with deuterium-depleted water for eye/skin exposure (proton exchange minimization) .
Advanced Research Questions
Q. What kinetic isotope effects (KIEs) are observed when using this compound versus its non-deuterated counterpart in nucleophilic additions?
- Methodological Answer :
- Experimental Design : Compare reaction rates in identical conditions (solvent, temperature) using GC-MS or in-situ IR. For example, KIEs in Grignard additions to ketones show inverse effects (k_H/k_D > 1) due to altered transition-state vibrational frequencies .
- Contradiction Resolution : Discrepancies in literature KIEs may stem from solvent polarity or isotopic scrambling; use deuterated solvents and low temperatures to isolate effects .
Q. How can computational modeling predict isotopic effects in organometallic pathways involving trideutero-methyl groups?
- Methodological Answer :
- DFT/MD Simulations : Model transition states with Gaussian or ORCA software to calculate ΔG‡ differences between CH₃ and CD₃ groups. Include solvent effects via COSMO-RS .
- Validation : Cross-check computational results with kinetic data from stopped-flow experiments .
Q. How should researchers resolve contradictions in literature regarding this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Systematic Screening : Vary ligands (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvents, and temperatures to identify critical variables. Use Design of Experiments (DoE) frameworks to optimize conditions .
- Data Triangulation : Combine kinetic data, isotopic labeling, and computational studies to distinguish electronic vs. steric isotope effects .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing isotopic distribution in reaction products?
- Methodological Answer :
- Mass Spec Data : Use isotopic pattern deconvolution (e.g., HiRes SIM) to quantify D/H ratios. Correct for natural abundance using software like MestReNova .
- Error Mitigation : Replicate experiments in triplicate with deuterated internal standards to account for instrumental drift .
Q. How can control experiments isolate isotopic effects from solvent or temperature variables?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
